2,3-Butanediol-d8
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Overview
Description
2,3-Butanediol-d8 is a deuterated form of 2,3-butanediol, an organic compound with the formula (CH₃CHOH)₂. It is classified as a vicinal diol (glycol) and exists as three stereoisomers: two enantiomers and one meso compound. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Butanediol-d8 can be synthesized through the deuteration of 2,3-butanediol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,3-butanediol involves the fermentation of carbohydrates by microorganisms such as Klebsiella pneumoniae and Enterobacter aerogenes. The process can be adapted for the production of this compound by using deuterium-labeled substrates. The fermentation broth is then subjected to separation and purification processes to isolate the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoin and diacetyl.
Reduction: It can be reduced to form butane.
Dehydration: It undergoes dehydration to form butanone (methyl ethyl ketone).
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Dehydration: Acidic catalysts like sulfuric acid (H₂SO₄) are employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Acetoin and diacetyl.
Reduction: Butane.
Dehydration: Butanone.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,3-Butanediol-d8 is used in a wide range of scientific research applications, including:
Chemistry: As a deuterated solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: As a precursor for the synthesis of deuterated polymers and other materials
Mechanism of Action
The mechanism of action of 2,3-Butanediol-d8 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer to monitor metabolic processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the kinetics and dynamics of metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Butanediol: Another isomer of butanediol with different physical and chemical properties.
1,4-Butanediol: Used as an industrial solvent and in the production of plastics and fibers.
Acetoin: A precursor in the biosynthesis of 2,3-butanediol.
Uniqueness
2,3-Butanediol-d8 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C4H10O2 |
---|---|
Molecular Weight |
98.17 g/mol |
IUPAC Name |
1,1,1,2,3,4,4,4-octadeuteriobutane-2,3-diol |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3,3D,4D |
InChI Key |
OWBTYPJTUOEWEK-PIODKIDGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)O |
Canonical SMILES |
CC(C(C)O)O |
Origin of Product |
United States |
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